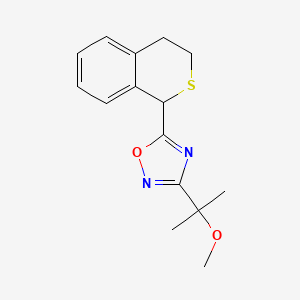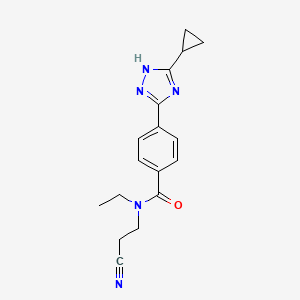
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a chemical compound that is widely used in scientific research. It is a synthetic compound that was first synthesized in the laboratory and has since been used in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one involves the inhibition of MAO-A, which is responsible for the breakdown of neurotransmitters in the brain. MAO-A is an enzyme that is located in the outer membrane of mitochondria and is involved in the metabolism of monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the levels of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit MAO-A. The inhibition of MAO-A leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on mood, behavior, and cognition. This compound has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one in lab experiments include its potency and selectivity as an MAO-A inhibitor, its synthetic availability, and its ability to modulate neurotransmitter levels in the brain. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one. One area of research is the development of more potent and selective MAO-A inhibitors for use in treating various neuropsychiatric disorders. Another area of research is the exploration of the biochemical and physiological effects of this compound on different neurotransmitter systems and brain regions. Additionally, there is a need for further studies on the toxicity and safety of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 6,8-dichloro-3,4-dihydro-isoquinoline with 3-methoxypropan-1-ol in the presence of a base to form the intermediate product. This intermediate product is then treated with a reducing agent to obtain the final product, this compound.
Applications De Recherche Scientifique
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A by this compound leads to an increase in the levels of these neurotransmitters in the brain, which can have various physiological and biochemical effects.
Propriétés
IUPAC Name |
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-18-5-3-13(17)16-4-2-9-6-10(14)7-12(15)11(9)8-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIWAZJMXOYZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC2=C(C1)C(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)




![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
